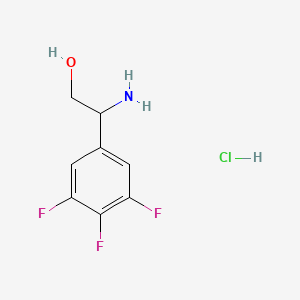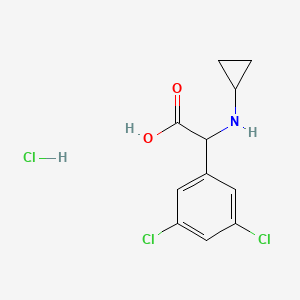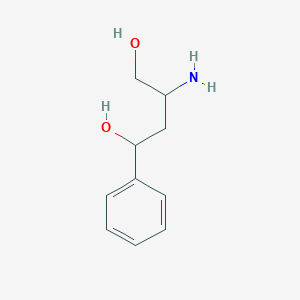![molecular formula C18H20O4 B1376621 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid CAS No. 1423024-52-5](/img/structure/B1376621.png)
3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids or esters, which are valuable building blocks in organic synthesis . For instance, 3-Benzyloxyphenylboronic acid is used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation , a valuable transformation.Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
- A study by Aboelmagd et al. (2021) involved synthesizing metal complexes derived from compounds including 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid. These were tested for anti-tumor activities, particularly as potential CDK8 kinase inhibitors, showing significant inhibitory actions on human colorectal carcinoma cells while being non-inhibitory towards normal cells (Aboelmagd et al., 2021).
Novel Synthesis Methods
- Milling et al. (2009) reported on the synthesis and structure of compounds including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, highlighting the potential for these compounds in recognizing and forming complementary dimer hydrogen bonds (Milling et al., 2009).
Potential HDAC Inhibitors
- El-Rayes et al. (2019) conducted a study where compounds based on the structure of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their antiproliferative activity. This research was aimed at exploring their potential as histone deacetylase (HDAC) inhibitors in cancer treatment (El-Rayes et al., 2019).
Development of Bio-Based Materials
- Research by Trejo-Machin et al. (2017) explored the use of a similar compound, 3-(4-Hydroxyphenyl)propanoic acid, in creating bio-based benzoxazine materials. This study highlights the potential of these compounds in developing sustainable alternatives for various applications in materials science (Trejo-Machin et al., 2017).
Antimicrobial Activities
- A study by Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids, displaying significant antimicrobial activity against various bacterial and fungal strains (Mickevičienė et al., 2015).
Other Applications
- Studies by Crich et al. (2007) and others have explored different synthetic methods and applications of compounds related to 3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid in various fields like organic synthesis, material science, and chemical engineering (Crich et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can undergo reactions such as nucleophilic acyl substitution .
Biochemical Pathways
Similar compounds have been involved in reactions such as the suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to cause changes at the molecular level, such as the formation of oximes and hydrazones .
Action Environment
It’s known that environmental factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzyloxy group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with amino acid residues in proteins. These interactions can influence the activity of enzymes such as oxidoreductases and transferases, which are involved in various metabolic pathways . Additionally, the compound’s structure allows it to act as a competitive inhibitor for certain enzymes, thereby modulating their activity and affecting biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . By affecting these enzymes, this compound can alter the phosphorylation status of proteins, leading to changes in gene expression and cellular responses. Furthermore, the compound can impact cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle, thereby influencing energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. The benzyloxy group can form π-π interactions with aromatic residues in proteins, while the hydroxy group can engage in hydrogen bonding with polar amino acids . These interactions can stabilize the binding of the compound to enzyme active sites, leading to inhibition or activation of enzymatic activity. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. The modulation of enzyme activity by this compound can result in changes in gene expression, as certain enzymes are involved in transcriptional regulation and epigenetic modifications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo hydrolysis and oxidation over time . The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving glucose tolerance . At high doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . Enzymes such as cytochrome P450 oxidases and transferases play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics.
Propiedades
IUPAC Name |
3-hydroxy-2,2-dimethyl-3-(4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11,16,19H,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTLDDCFPJNPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)
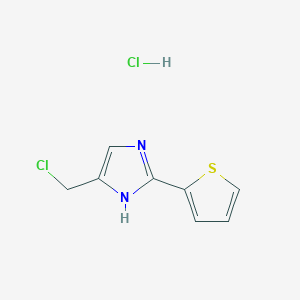
amine hydrochloride](/img/structure/B1376545.png)

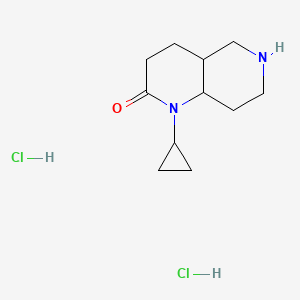
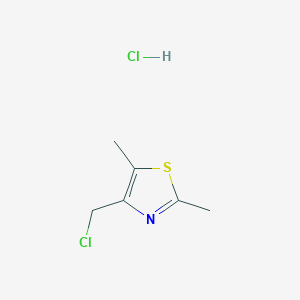
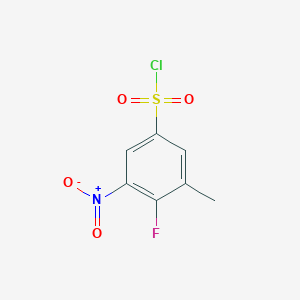
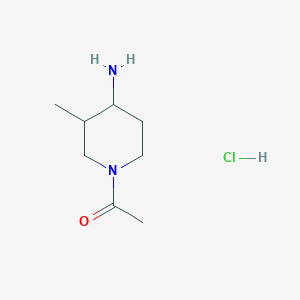
amine hydrochloride](/img/structure/B1376555.png)

